Cas no 1344399-31-0 ((1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine)

(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine
- 1344399-31-0
- EN300-1967457
-
- インチ: 1S/C6H7Cl2N3/c1-3(9)4-5(7)10-2-11-6(4)8/h2-3H,9H2,1H3/t3-/m1/s1
- InChIKey: OUINHNYIYHQDLZ-GSVOUGTGSA-N
- ほほえんだ: ClC1C(=C(N=CN=1)Cl)[C@@H](C)N
計算された属性
- せいみつぶんしりょう: 191.0017026g/mol
- どういたいしつりょう: 191.0017026g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 51.8Ų
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967457-0.5g |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine |
1344399-31-0 | 0.5g |
$1316.0 | 2023-09-16 | ||
Enamine | EN300-1967457-10.0g |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine |
1344399-31-0 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-1967457-2.5g |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine |
1344399-31-0 | 2.5g |
$2688.0 | 2023-09-16 | ||
Enamine | EN300-1967457-1.0g |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine |
1344399-31-0 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-1967457-0.05g |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine |
1344399-31-0 | 0.05g |
$1152.0 | 2023-09-16 | ||
Enamine | EN300-1967457-0.1g |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine |
1344399-31-0 | 0.1g |
$1207.0 | 2023-09-16 | ||
Enamine | EN300-1967457-5.0g |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine |
1344399-31-0 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-1967457-1g |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine |
1344399-31-0 | 1g |
$1371.0 | 2023-09-16 | ||
Enamine | EN300-1967457-10g |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine |
1344399-31-0 | 10g |
$5897.0 | 2023-09-16 | ||
Enamine | EN300-1967457-0.25g |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine |
1344399-31-0 | 0.25g |
$1262.0 | 2023-09-16 |
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
(1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amineに関する追加情報
Introduction to (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine and Its Significance in Modern Medicinal Chemistry
Chemical compounds play a pivotal role in the advancement of medicinal chemistry, particularly in the development of novel therapeutic agents. Among these, (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine, with the CAS number 1344399-31-0, has garnered significant attention due to its unique structural properties and potential applications in pharmaceutical research. This compound, characterized by its chiral center and dichloropyrimidine moiety, represents a fascinating subject of study in the quest for innovative drug candidates.
The molecular structure of (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine encompasses a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, linked to an amine-bearing ethyl group. The presence of a stereogenic center at the 1-position (indicated by the (R) configuration) adds an additional layer of complexity, making this compound a valuable scaffold for exploring enantioselective synthesis and pharmacological activity. The dichloropyrimidine core is particularly noteworthy, as it is frequently employed in medicinal chemistry due to its ability to interact with biological targets in diverse ways.
In recent years, there has been a surge in research focused on pyrimidine derivatives as pharmacophores. These compounds are known for their broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The specific substitution pattern of (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine makes it a promising candidate for further investigation in these areas. For instance, studies have demonstrated that pyrimidine-based molecules can inhibit enzymes involved in viral replication or modulate signaling pathways relevant to cancer progression.
One of the most compelling aspects of this compound is its potential for structure-based drug design. The rigid pyrimidine ring provides a stable framework that can be modified to optimize interactions with biological targets. Additionally, the amine group offers opportunities for further functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications. This flexibility has led to numerous synthetic strategies being developed to access derivatives of (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine, each with unique pharmacological profiles.
The synthesis of enantiomerically pure forms of chiral compounds like (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine is a critical challenge in medicinal chemistry. However, advances in asymmetric synthesis have made it increasingly feasible to produce these compounds with high enantiomeric purity. Such methods often involve catalytic processes that selectively induce the desired stereochemical outcome. The ability to produce enantiomerically enriched forms is crucial because many biological targets exhibit stereoselective recognition, meaning that the activity of a drug can be profoundly influenced by its stereochemistry.
Recent studies have highlighted the importance of understanding the conformational dynamics of pyrimidine derivatives in their biological context. Computational modeling and spectroscopic techniques have been employed to elucidate how these compounds interact with proteins and other biomolecules. For example, molecular dynamics simulations have revealed insights into how the dichloropyrimidine ring adopts specific orientations within binding pockets, thereby influencing binding affinity and efficacy. Such insights are invaluable for guiding the optimization of drug candidates like (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine.
The pharmaceutical industry has shown particular interest in developing small-molecule inhibitors that target enzymes involved in metabolic pathways relevant to human diseases. Pyrimidine-based inhibitors have emerged as potent tools for modulating these pathways due to their ability to mimic natural substrates or compete with them for binding sites. The amine group in (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine, for instance, can be designed to interact with specific residues in an enzyme's active site, thereby inhibiting its activity.
In conclusion, (1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine represents a significant advancement in medicinal chemistry research. Its unique structural features and potential applications make it a compelling candidate for further exploration in drug discovery efforts. As our understanding of biological systems continues to grow, compounds like this one will undoubtedly play an increasingly important role in developing novel therapeutic agents that address unmet medical needs.
1344399-31-0 ((1R)-1-(4,6-dichloropyrimidin-5-yl)ethan-1-amine) 関連製品
- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)
- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)
- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)
- 339023-58-4(3-2-(4-Methoxyanilino)-1-nitrovinyl-2-benzofuran-1(3H)-one)
- 239463-74-2(Ethoxy Silodosin)
- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)
- 1094671-86-9(6-chloroquinoline-8-sulfonamide)
- 2229266-69-5(tert-butyl N-1-(1-aminocyclohexyl)cyclopentylcarbamate)
- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)
- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)




